An In-depth Technical Guide to 3-Bromothieno[2,3-c]pyridine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Bromothieno[2,3-c]pyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thienopyridine core is a key structural motif in a variety of biologically active compounds, particularly as a scaffold for kinase inhibitors in cancer therapy. The presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Bromothieno[2,3-c]pyridine, with a focus on its application in drug discovery.
Chemical Structure and Identification
The structure of 3-Bromothieno[2,3-c]pyridine consists of a thiophene ring fused to a pyridine ring. The bromine atom is substituted at the 3-position of the thieno[2,3-c]pyridine core.
| Identifier | Value |
| IUPAC Name | 3-bromothieno[2,3-c]pyridine |
| Molecular Formula | C₇H₄BrNS |
| SMILES | C1=CN=CC2=C1C(=CS2)Br[1] |
| InChI Key | YTWCEXXHTNFGKR-UHFFFAOYSA-N |
Visualization of the Chemical Structure:
Caption: Chemical structure of 3-Bromothieno[2,3-c]pyridine.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 214.09 g/mol | [1] |
| Monoisotopic Mass | 212.92477 Da | |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | Room temperature | [1] |
Synthesis
A general and efficient method for the synthesis of thieno[2,3-c]pyridine derivatives involves a metal-free, three-step process starting from 2-acetylthiophene. This method provides a versatile route to various substituted thieno[2,3-c]pyridines.[2]
Synthetic Workflow Diagram:
Caption: General synthesis workflow for thieno[2,3-c]pyridine derivatives.
While a specific protocol for the direct bromination of thieno[2,3-c]pyridine to yield the 3-bromo isomer is not detailed in the readily available literature, analogous bromination reactions on similar heterocyclic systems suggest that electrophilic brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent could be effective.
Reactivity and Experimental Protocols
The bromine atom at the 3-position of 3-Bromothieno[2,3-c]pyridine makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and introducing a wide range of substituents at the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[3]
Detailed Experimental Protocol (Adapted from a similar substrate): [3]
Materials:
-
3-Bromothieno[2,3-c]pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
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Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromothieno[2,3-c]pyridine, the desired arylboronic acid, and anhydrous potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-arylthieno[2,3-c]pyridine product.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR data for 3-Bromothieno[2,3-c]pyridine are not widely published. However, based on the analysis of similar thienopyridine structures, the following are predicted chemical shift regions:
-
¹H NMR: The aromatic protons are expected to appear in the range of δ 7.0-9.0 ppm.
-
¹³C NMR: The carbon signals for the heterocyclic core are expected in the aromatic region of the spectrum.
For definitive structural confirmation, acquisition of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) is essential.
Applications in Drug Discovery: Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect.
Derivatives of thieno[2,3-c]pyridine have been investigated as inhibitors for several kinases, including:
-
COT (Cancer Osaka Thyroid) kinase: A serine/threonine kinase involved in the MAPK signaling pathway.[4]
-
RON (Recepteur d'Origine Nantais) splice variants: A receptor tyrosine kinase implicated in tumor growth and metastasis.[5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[6]
Signaling Pathway Inhibition Diagram:
References
- 1. 3-bromothieno[2,3-c]pyridine [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
